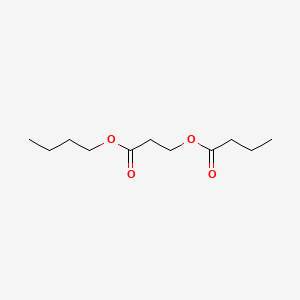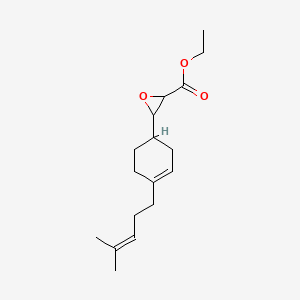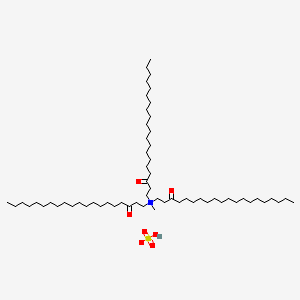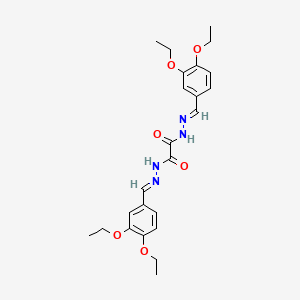
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a tetradecyloxy group attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with tetradecanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the tetradecyloxy group. The process can be summarized as follows:
- Dissolve cyanuric chloride in an appropriate solvent such as acetone.
- Add tetradecanol and a base such as sodium hydroxide to the solution.
- Stir the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: Decomposed products of the triazine ring.
Scientific Research Applications
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6-phenylphenoxyethylamine
Comparison: 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of the tetradecyloxy group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipid solubility compared to its analogs. Additionally, the triazine ring provides a stable framework for various chemical modifications, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
85665-57-2 |
|---|---|
Molecular Formula |
C17H29Cl2N3O |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,4-dichloro-6-tetradecoxy-1,3,5-triazine |
InChI |
InChI=1S/C17H29Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-17-21-15(18)20-16(19)22-17/h2-14H2,1H3 |
InChI Key |
ADPXJENOKRHJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



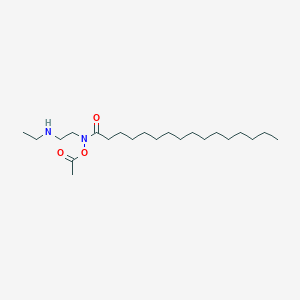
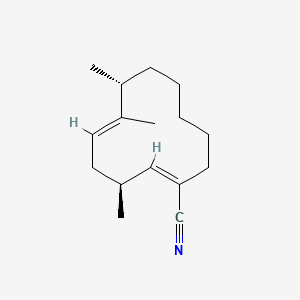

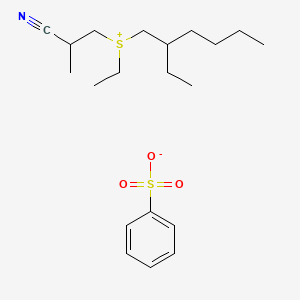
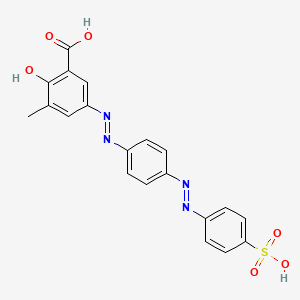
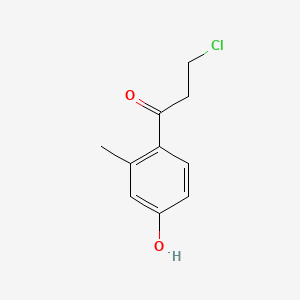
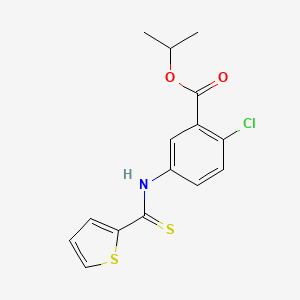
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
